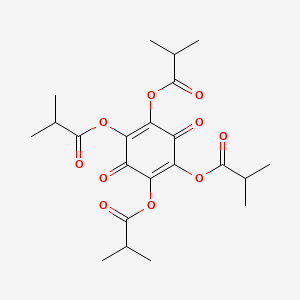
1-But-3-enylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-enylnaphthalene is an organic compound with the molecular formula C₁₄H₁₄ It is a derivative of naphthalene, where a but-3-enyl group is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-But-3-enylnaphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with but-3-enyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-But-3-enylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-3-enyl group to a single bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Naphthalene derivatives with carboxylic acid or ketone groups.
Reduction: Saturated butyl-naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-But-3-enylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-but-3-enylnaphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as an electron-rich site for electrophiles. Additionally, the but-3-enyl group can participate in reactions involving the double bond, such as addition or polymerization reactions .
Comparison with Similar Compounds
1-Butylnaphthalene: Similar in structure but lacks the double bond in the butyl group.
1-(3-Butenyl)naphthalene: Another isomer with the double bond in a different position.
4-(1-Naphthyl)-1-butene: A structural isomer with the naphthalene ring attached at a different position.
Uniqueness: 1-But-3-enylnaphthalene is unique due to the presence of both the naphthalene ring and the but-3-enyl group with a double bond.
Properties
CAS No. |
2489-88-5 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-but-3-enylnaphthalene |
InChI |
InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2,4-6,8-11H,1,3,7H2 |
InChI Key |
NSXNRTMDNYHXGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


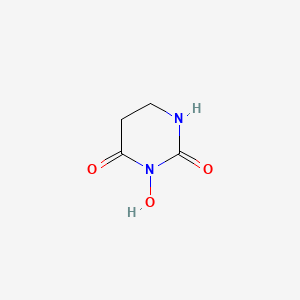
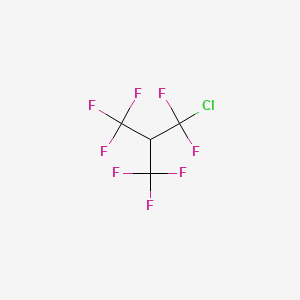
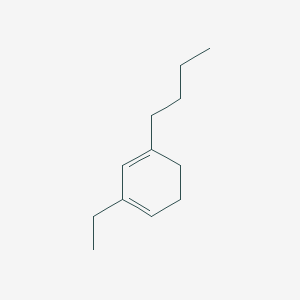


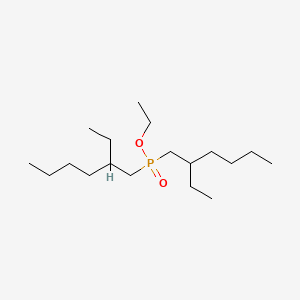



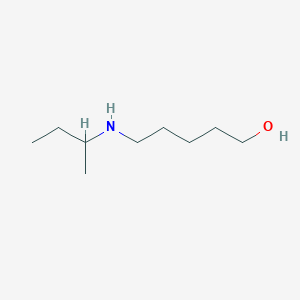
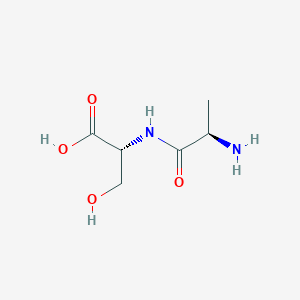
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)
